molecular formula C20H17FO3 B15197525 4-Fluoro-2-(1-(6-methoxynaphthalen-2-yl)ethyl)benzoic acid

4-Fluoro-2-(1-(6-methoxynaphthalen-2-yl)ethyl)benzoic acid

Cat. No.: B15197525
M. Wt: 324.3 g/mol
InChI Key: RKDPRIHLSSZQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(1-(6-methoxynaphthalen-2-yl)ethyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro group and a 1-(6-methoxynaphthalen-2-yl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(1-(6-methoxynaphthalen-2-yl)ethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-methoxynaphthalene, which is then subjected to Friedel-Crafts acylation to introduce the ethyl group.

    Benzoic Acid Formation: The final step involves the formation of the benzoic acid moiety, which can be achieved through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(1-(6-methoxynaphthalen-2-yl)ethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoic acid moiety to an alcohol or aldehyde.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Quinones, carboxylic acids, or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

4-Fluoro-2-(1-(6-methoxynaphthalen-2-yl)ethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 4-Fluoro-2-(1-(6-methoxynaphthalen-2-yl)ethyl)benzoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-(1-(naphthalen-2-yl)ethyl)benzoic acid: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    2-(1-(6-methoxynaphthalen-2-yl)ethyl)benzoic acid: Lacks the fluoro group, which may influence its pharmacokinetic properties.

    4-Fluoro-2-(1-(6-methoxynaphthalen-2-yl)ethyl)phenol: Contains a phenol group instead of a benzoic acid moiety, altering its acidity and reactivity.

Uniqueness

4-Fluoro-2-(1-(6-methoxynaphthalen-2-yl)ethyl)benzoic acid is unique due to the presence of both the fluoro and methoxy groups, which can significantly influence its chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and potential therapeutic applications.

Properties

Molecular Formula

C20H17FO3

Molecular Weight

324.3 g/mol

IUPAC Name

4-fluoro-2-[1-(6-methoxynaphthalen-2-yl)ethyl]benzoic acid

InChI

InChI=1S/C20H17FO3/c1-12(19-11-16(21)6-8-18(19)20(22)23)13-3-4-15-10-17(24-2)7-5-14(15)9-13/h3-12H,1-2H3,(H,22,23)

InChI Key

RKDPRIHLSSZQRB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C3=C(C=CC(=C3)F)C(=O)O

Origin of Product

United States

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